N-(4-fluorobenzyl)nicotinamide
Description
N-(4-Fluorobenzyl)nicotinamide is a nicotinamide derivative characterized by a pyridine-3-carboxamide backbone substituted with a 4-fluorobenzyl group. This compound is synthesized via coupling reactions involving nicotinic acid derivatives and 4-fluoroaniline or brominated intermediates, as demonstrated in Schemes 1–4 of the cited studies . Key structural features include a fluorine atom at the para position of the benzyl group, which enhances electronic effects and influences binding interactions in biological systems. Spectroscopic data, such as ¹³C NMR (δ 161.88, JC–F = 243.5 Hz), confirm the presence of the fluorinated aromatic ring .
Properties
Molecular Formula |
C13H11FN2O |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11FN2O/c14-12-5-3-10(4-6-12)8-16-13(17)11-2-1-7-15-9-11/h1-7,9H,8H2,(H,16,17) |
InChI Key |
VBKLNLNPAJFRBR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NCC2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCC2=CC=C(C=C2)F |
solubility |
34.5 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural analogs of N-(4-fluorobenzyl)nicotinamide, highlighting differences in substituents, molecular weights, and functional properties:
Structural and Functional Insights
- Substituent Effects : The introduction of sulfur-containing groups (e.g., benzylthio in compounds 36, 42, 43) increases molecular weight and alters polarity. Triazole (36) and dichloro (43) substituents enhance binding to hydrophobic targets, while methyl groups (42) introduce steric effects .
- Antiviral Modifications : Replacement of the nicotinamide backbone with a furan-2-carboxamide (as in ) resulted in a 352.35 g/mol analog with enhanced efficacy against enteroviruses, demonstrating the flexibility of the core structure .
- Synthetic Byproducts : Compound 37 () highlights the sensitivity of synthesis pathways; the dihydropyridine ring in this side product may confer distinct redox properties compared to the parent compound .
Pharmacological and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
